1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one
Description
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups and heterocyclic systems. The name systematically describes the compound's structural features, beginning with the ketone backbone as the principal functional group and incorporating the dioxolane substituent as a locant-specified side chain. The numbering system prioritizes the ketone carbon as position 2 within the butane chain, with the 1,3-dioxolan-2-yl substituent attached at position 1 of this chain.
The structural classification places this compound within the broader category of substituted ketones, specifically those bearing heterocyclic substituents. The molecular formula C9H16O3 indicates the presence of nine carbon atoms, sixteen hydrogen atoms, and three oxygen atoms, with two oxygen atoms incorporated within the dioxolane ring and one oxygen atom forming the ketone functional group. The compound's structural framework can be systematically divided into three distinct regions: the quaternary carbon-containing dimethyl substitution pattern, the central ketone functionality, and the five-membered dioxolane heterocycle.
Alternative nomenclature systems refer to this compound as 2-Butanone, 1-(1,3-dioxolan-2-yl)-3,3-dimethyl-, which emphasizes the butanone backbone structure while treating the dioxolane moiety as a substituent. This naming convention reflects the compound's relationship to the broader family of substituted butanones and highlights the structural modifications that distinguish it from simpler ketone systems. The systematic naming also captures the specific regiochemistry of the dioxolane attachment and the precise positioning of the methyl substituents on the quaternary carbon center.
Historical Context of Dioxolane Chemistry
The development of dioxolane chemistry traces its origins to fundamental research in heterocyclic chemistry and the systematic exploration of five-membered ring systems containing multiple heteroatoms. Dioxolanes emerged as a significant class of compounds through the recognition that 1,3-dioxolane systems could serve as stable protecting groups for carbonyl compounds, leading to widespread synthetic applications. The historical development of 1,3-dioxolane synthesis methods established the foundation for creating more complex derivatives, including ketone-substituted variants like this compound.
Early synthetic approaches to dioxolane formation involved acetalization reactions between carbonyl compounds and ethylene glycol under acid-catalyzed conditions, with various Brönsted and Lewis acid catalysts demonstrating effectiveness in promoting cyclization reactions. These pioneering methodologies established the fundamental reaction pathways that enable the construction of dioxolane ring systems while maintaining compatibility with diverse functional groups. The evolution of these synthetic methods progressively expanded the scope of accessible dioxolane derivatives, ultimately enabling the preparation of complex molecules incorporating both dioxolane rings and additional functional groups.
The progression from simple dioxolane synthesis to the preparation of substituted derivatives represented a significant advancement in heterocyclic chemistry, particularly in developing methods for introducing various substituents while preserving the integrity of the dioxolane ring system. Industrial development of dioxolane chemistry led to optimized synthetic protocols that could accommodate large-scale production requirements while maintaining high yields and selectivity. These technological advances established the foundation for incorporating dioxolane chemistry into pharmaceutical and materials science applications, where the unique properties of these heterocyclic systems provide distinct advantages over alternative molecular frameworks.
Chemical Registry Data and Identification
The compound this compound is officially registered under Chemical Abstracts Service number 87920-18-1, providing a unique identifier that facilitates unambiguous chemical identification across international databases and regulatory systems. This registry number serves as the primary reference point for accessing comprehensive chemical information, including structural data, physical properties, and regulatory status across various jurisdictions. The systematic registry data establishes the compound's official recognition within the global chemical information infrastructure.
Table 1: Comprehensive Chemical Registry Data
The structural identifiers provide multiple complementary methods for representing the compound's molecular architecture, with each notation system offering specific advantages for different applications. The SMILES notation provides a linear text representation that efficiently captures the connectivity and stereochemistry, while the InChI system offers a standardized method for generating unique molecular identifiers that facilitate database searching and chemical informatics applications. These standardized representations ensure consistent identification across different software platforms and chemical databases.
Additional registry information includes the compound's classification within various chemical taxonomy systems, with particular emphasis on its dual nature as both a ketone and a heterocyclic compound. The registry data establishes the compound's relationship to broader chemical families while maintaining specificity for its unique structural features. This comprehensive identification framework supports regulatory compliance, quality control procedures, and research documentation requirements across academic and industrial applications.
Position Within Heterocyclic Chemistry Framework
This compound occupies a distinctive position within the heterocyclic chemistry framework as a representative of the five-membered heterocyclic compounds containing multiple oxygen atoms. The compound belongs to the broader class of saturated heterocycles, specifically those incorporating 1,3-dioxolane ring systems that demonstrate characteristic stability and reactivity patterns distinct from other heterocyclic families. This positioning reflects the compound's fundamental relationship to the established principles of heterocyclic chemistry while highlighting its unique structural features.
The 1,3-dioxolane ring system represents a specific subset of five-membered heterocycles where two oxygen atoms occupy non-adjacent positions within the ring framework. This arrangement creates a heterocyclic system with distinct electronic properties compared to other oxygen-containing heterocycles such as furans or tetrahydrofurans. The 1,3-positioning of the oxygen atoms establishes specific dipolar characteristics and hydrogen bonding patterns that influence the compound's physical properties and chemical reactivity. These structural features position the compound within the broader context of acetal chemistry, where the dioxolane ring functions as a cyclic acetal derivative.
Within the classification system for heterocyclic compounds, 1,3-dioxolane derivatives occupy an important position as stable protecting groups for carbonyl compounds while simultaneously serving as synthetic intermediates in complex molecule construction. The compound's position within this framework emphasizes its dual functionality as both a stable heterocyclic system and a reactive synthetic intermediate. This classification reflects the broader utility of dioxolane chemistry in providing solutions to synthetic challenges that require both stability and reactivity in controlled chemical transformations.
Table 2: Heterocyclic Classification Framework
| Classification Level | Category | Specific Assignment |
|---|---|---|
| Ring Size | Five-membered | 1,3-Dioxolane system |
| Saturation Status | Saturated | No aromatic character |
| Heteroatom Count | Two oxygen atoms | 1,3-arrangement |
| Functional Integration | Ketone-substituted | Position 2 substitution |
| Synthetic Role | Protecting group/Intermediate | Dual functionality |
| Chemical Family | Cyclic acetals | Acetal chemistry subset |
The compound's framework position also reflects its relationship to the broader field of materials chemistry, where dioxolane-containing molecules serve as monomers and comonomers in polymer synthesis applications. This positioning emphasizes the compound's potential utility beyond traditional organic synthesis applications, extending into materials science and industrial chemistry applications where the unique properties of the dioxolane ring system provide specific advantages in polymer backbone incorporation and crosslinking chemistry.
Properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)7(10)6-8-11-4-5-12-8/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXGXSZZRAYENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518728 | |
| Record name | 1-(1,3-Dioxolan-2-yl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87920-18-1 | |
| Record name | 1-(1,3-Dioxolan-2-yl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Example: Solvent-Free Green Synthesis of 2,2-Dimethyl-1,3-dioxolane-4-methyl Alcohol (Intermediate)
- Starting materials: USP Kosher glyceraldehyde and 2,2-dimethylpropionaldehyde dimethyl acetal.
- Catalyst: p-Toluenesulfonic acid (organic acid catalyst).
- Conditions: Solvent-free reaction, with removal of by-product carbinol steam during the process.
- Outcome: High yield of 2,2-dimethyl-1,3-dioxolane-4-methyl alcohol intermediate.
- Subsequent step: Oxidation of this intermediate with aluminum isopropylate catalyst in acetone (which acts as both solvent and oxidant) to yield the target dioxolane ketone compound.
- Advantages: Eco-friendly, solvent-free, high yield, low toxicity, and cost-effective process.
Functionalization of 3,3-Dimethyl-Butan-2-one Backbone
The 3,3-dimethyl-butan-2-one core can be functionalized by substitution reactions or oxidation to introduce the dioxolane ring and other substituents.
Substitution Reactions
- Starting material: 3,3-dimethyl-4-hydroxybutan-2-one.
- Reagents: Halogenating agents such as tosyl chloride, chlorinating agents (e.g., triphenylphosphine with carbon tetrachloride), or sulfonyl chlorides.
- Conditions: Reactions typically carried out at 0–120 °C, often between 20 and 100 °C.
- Example: Conversion of 3,3-dimethyl-4-hydroxybutan-2-one to 2,2-dimethyl-1-tosyloxy-butan-3-one using tosyl chloride and pyridine at 0–5 °C, followed by substitution with nucleophiles like phenol derivatives or thiophenol in glycol at 100–150 °C to yield substituted products.
Oxidation Reactions
- Oxidizing agents: Organic peracids (peracetic acid, m-chloroperbenzoic acid), inorganic peracids (periodic acid, hydrogen peroxide in acetic acid), potassium permanganate, chromic acid.
- Purpose: Oxidation of sulfur-containing substituents or other functional groups to sulfone or ketone functionalities.
- Conditions: Typically mild temperatures (20–100 °C) for several hours.
- Example: Oxidation of 2,2-dimethyl-1-phenylmercapto-butan-3-one with hydrogen peroxide in glacial acetic acid at 50 °C for 8 hours to yield the corresponding sulfone derivative.
Detailed Preparation Method from Patent EP0041671A1
- Step 1: Preparation of 3,3-dimethyl-4-hydroxybutan-2-one derivatives.
- Step 2: Reaction with halogenating agents or sulfonyl chlorides to form reactive intermediates.
- Step 3: Nucleophilic substitution with appropriate nucleophiles (e.g., phenols, thiols).
- Step 4: Oxidation of sulfur substituents if present.
- Step 5: Isolation by customary methods such as crystallization or distillation.
- Reaction parameters: Molar ratios of reactants typically 1:1 to 1:2; reaction temperatures 0–120 °C; reaction times vary from hours to days depending on step.
- Yields: Generally moderate to good (50–90%) depending on step and conditions.
Alternative Preparation via Transesterification and Cyclization (Patent CN103483307A)
- Starting materials: 3-hydroxy-2-butanone and dimethyl carbonate.
- Catalyst: Sodium propylate or sodium methylate.
- Solvent: Tetraethylene glycol dimethyl ether.
- Process:
- Transesterification at 60–100 °C for 3–6 hours with removal of methanol by distillation.
- Heating to 110–160 °C for 2–5 hours to promote cyclization and removal of by-products.
- Neutralization with concentrated hydrochloric acid.
- Purification by fractional distillation and crystallization.
- Yield: Approximately 47% crude product with 99% purity after recrystallization.
- Advantages: Safe, reliable, eliminates safety hazards, and uses relatively mild conditions.
Summary Table of Preparation Methods
Research Findings and Considerations
- The choice of catalyst significantly affects yield and environmental impact; organic acid catalysts like p-toluenesulfonic acid are preferred over mineral acids for lower toxicity and better selectivity.
- Solvent-free methods reduce waste and simplify purification but may require careful temperature control to avoid side reactions.
- Oxidation steps using peracids or hydrogen peroxide are effective for functional group transformations but require controlled conditions to prevent over-oxidation.
- The use of dimethyl carbonate as a reagent offers a safer alternative to traditional alkylating agents and facilitates transesterification and cyclization in one pot.
- Purification by crystallization and fractional distillation is standard to achieve high purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution or OsO₄ in organic solvents.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes.
Scientific Research Applications
1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one exerts its effects involves the formation of a stable 1,3-dioxolane ring. This ring structure provides stability against nucleophiles and bases, making it an effective protecting group for carbonyl compounds . The compound can undergo various transformations, including oxidation and reduction, which are facilitated by its reactive sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one with structurally or functionally related compounds, highlighting key differences in structure, properties, and toxicity:
Structural and Functional Insights:
Dioxolane Modifications: The presence of substituents on the dioxolane ring significantly alters properties. For example, the chloromethyl group in 1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone increases molecular weight and toxicity compared to non-halogenated analogs .
Toxicity Trends: Halogenated derivatives (e.g., chloromethyl-substituted compound) exhibit higher acute toxicity (rat LD₅₀: 120 mg/kg) compared to non-halogenated analogs, which lack reported toxicity data . Propiconazole, while structurally distinct, demonstrates how functional groups (triazole, dichlorophenyl) dictate specialized applications and regulatory handling .
Commercial Viability :
- The discontinuation of the target compound contrasts with the sustained availability of analogs like 1-(1,3-Dioxolan-2-yl)acetone, suggesting market preference for simpler or less sterically hindered intermediates .
Research Findings and Data Gaps
- Synthetic Challenges : Steric hindrance from the 3,3-dimethyl groups in the target compound may complicate synthesis or purification, contributing to its discontinuation .
- Toxicity Data: No acute or chronic toxicity studies are available for this compound. In contrast, the chloromethyl analog’s reproductive toxicity highlights the need for rigorous safety profiling in structurally related compounds .
- Similar dioxolane-containing compounds are used in asymmetric synthesis, suggesting untapped utility .
Biological Activity
1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and activity of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of specific dioxolane derivatives with ketones or aldehydes. The general synthetic pathway includes:
- Formation of Dioxolane Ring : This can be achieved through the reaction of diols with carbonyl compounds under acidic conditions.
- Alkylation : The dioxolane derivative is then alkylated to introduce the 3,3-dimethylbutan-2-one moiety.
The synthesis process is characterized by high yields and selectivity, often utilizing catalytic methods to enhance efficiency.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The dioxolane structure may facilitate interactions with enzymes involved in metabolic pathways.
- Antibacterial and Antifungal Activity : Similar compounds have shown significant activity against gram-positive and gram-negative bacteria as well as fungi like Candida albicans .
Antibacterial Activity
A series of studies have evaluated the antibacterial properties of various dioxolane derivatives. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 625–1250 µg/mL |
| This compound | Pseudomonas aeruginosa | 500–1000 µg/mL |
These findings suggest that the compound exhibits significant antibacterial properties, particularly against S. aureus and P. aeruginosa .
Antifungal Activity
In addition to antibacterial effects, the compound has been tested for antifungal activity:
| Compound | Target Fungi | MIC |
|---|---|---|
| This compound | Candida albicans | <100 µg/mL |
This indicates a promising antifungal profile, supporting further exploration for therapeutic applications .
Case Studies
Several case studies highlight the biological relevance of dioxolane derivatives:
-
Case Study on Antibacterial Efficacy :
A study demonstrated that a series of synthesized dioxolanes displayed potent activity against clinical isolates of Staphylococcus aureus, with some compounds achieving MIC values lower than traditional antibiotics . -
Case Study on Antifungal Properties :
Another investigation revealed that certain dioxolane derivatives significantly inhibited the growth of Candida albicans, suggesting potential use in treating fungal infections resistant to conventional therapies .
Q & A
Q. What advanced chromatographic methods separate this compound from structurally similar byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
